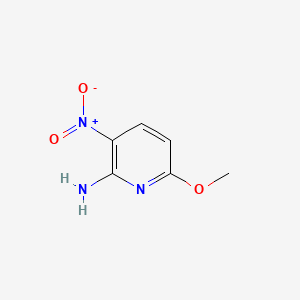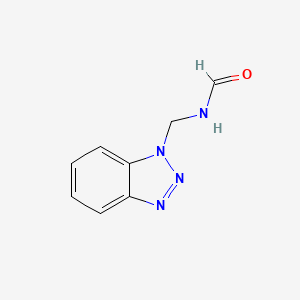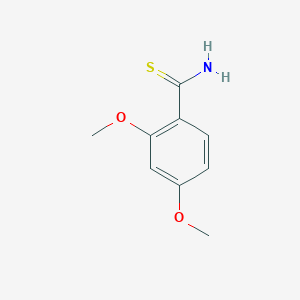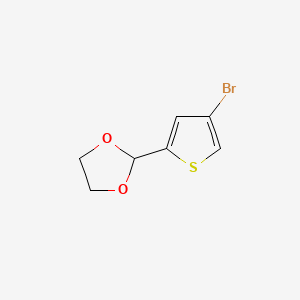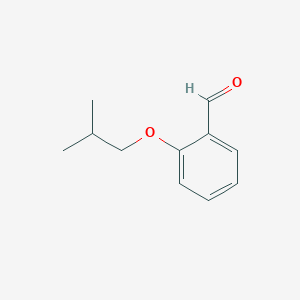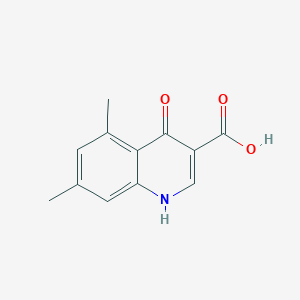
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a quinoline core structure with specific substituents at the 5, 7, and 4 positions, including methyl groups and a carboxylic acid functional group. This compound is of interest due to its potential biological activity and its role as a building block in chemical syntheses.
Synthesis Analysis
The synthesis of quinoline derivatives often involves multi-step reactions that introduce various functional groups to the quinoline scaffold. For instance, the synthesis of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids, which are structurally related to 5,7-dimethyl-4-hydroxyquinoline-3-carboxylic acid, has been achieved through the reaction of acyl- and aroylpyruvic acids with 3-amino-5,5-dimethylcyclohex-2-en-1-one . Additionally, the synthesis of 7-substituted 4-hydroxyquinoline-3-carboxylic acids has been reported, where the substituents were carefully chosen to minimize covariance between physicochemical parameters .
Molecular Structure Analysis
The molecular structure of quinoline derivatives can be elucidated using techniques such as X-ray crystallography. For example, the structure of methyl 7,7-dimethyl-5-oxo-2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate, a compound related to the one of interest, was established by X-ray structural analysis . This provides valuable information about the three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its reactivity and interactions with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For instance, the reaction of 2-substituted 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids with hydrazine leads to the formation of 5-substituted 8,8-dimethyl-3,7,8,9-tetrahydro-2H-pyrido[4,3,2-de]cinnolin-3-ones . These reactions are often guided by quantum-chemical calculations to predict the reaction mechanisms and optimize the yields.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For example, the presence of hydroxy and carboxylic acid groups can affect the compound's solubility, acidity, and potential for forming hydrogen bonds. The spectrophotometric properties of related compounds, such as 7-(4,5-dimethylthiazolyl-2-azo)-8-hydroxyquinoline-5-sulphonic acid, have been studied for their potential use as analytical reagents . The inhibitory activities of 7-substituted-4-hydroxyquinoline-3-carboxylic acids against dehydrogenase enzymes and Ehrlich ascites tumor cells have been analyzed, indicating that these activities are influenced by the substituents' polar, steric, and hydrophobic properties .
Scientific Research Applications
Antibacterial and Antifungal Agents
A study explored the synthesis and antibacterial activities of various 4-hydroxyquinoline-3-carboxylic acid derivatives, including those containing a pyrrole or 2,5-dimethylpyrrole group, showcasing their potential as analogs of nalidixic acid and antibacterial agents (Corelli et al., 1983).
Photolabile Protecting Groups
Research on 8-bromo-7-hydroxyquinoline (BHQ) highlighted its role as a photolabile protecting group for carboxylic acids. BHQ demonstrates a high single-photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its solubility and low fluorescence contribute to its utility as a caging group for biological messengers (Fedoryak & Dore, 2002).
Tautomerism and Spectroscopy
A study on hydroxyquinoline carboxylic acids and their tautomers used 13C and 15N NMR spectroscopy to differentiate between individual tautomers and confirm zwitterionic species in solid states. This research provides insights into the structural and spectroscopic properties of hydroxyquinoline carboxylic acids, contributing to our understanding of their chemical behavior (Gudat et al., 2008).
Electrochemical and Spectroelectrochemical Analysis
The oxidation mechanism of selected hydroxyquinoline carboxylic acids, including 8-hydroxyquinoline-7-carboxylic acid, was investigated using techniques like cyclic voltammetry and IR spectroelectrochemistry. This study contributes to understanding the electron transfer efficiency and oxidation mechanisms of hydroxyquinolines, with implications for their use in biosystems (Sokolová et al., 2015).
Antioxidative or Prooxidative Effects
Research into the antioxidative and prooxidative effects of 4-hydroxyquinoline derivatives on free-radical-induced hemolysis of erythrocytes investigated the relationship between structural modifications of 4-hydroxyquinoline and its antioxidant effectiveness. This study sheds light on the potential of these compounds as antioxidant drugs and the influence of molecular structure and distributive status on their antioxidant/prooxidant behavior (Liu et al., 2002).
Safety And Hazards
properties
IUPAC Name |
5,7-dimethyl-4-oxo-1H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-6-3-7(2)10-9(4-6)13-5-8(11(10)14)12(15)16/h3-5H,1-2H3,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSORQRJBQWVNLE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C(C2=O)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398141 |
Source


|
| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
CAS RN |
948293-86-5 |
Source


|
| Record name | 5,7-Dimethyl-4-hydroxyquinoline-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


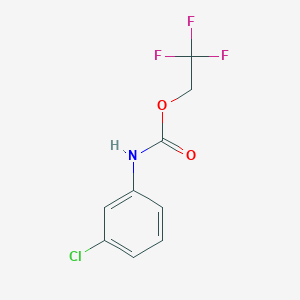

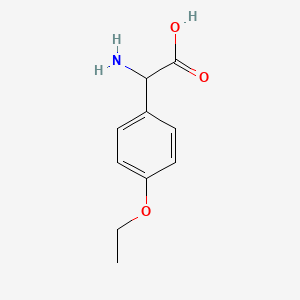

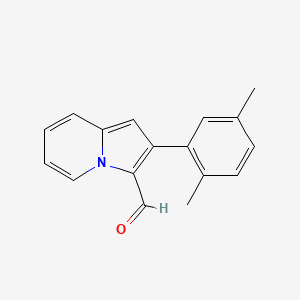

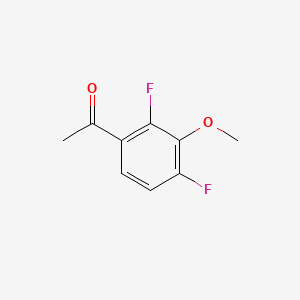
![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
